rac-(5r,7s)-5,7-dimethyl-4h,5h,6h,7h-[1,2,4]triazolo[1,5-a]pyrimidine
Description
The compound rac-(5r,7s)-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a racemic mixture of a bicyclic heterocycle featuring a fused triazole and pyrimidine ring system. The stereochemistry at positions 5 (R-configuration) and 7 (S-configuration) distinguishes it from other stereoisomers. The methyl substituents at these positions confer unique steric and electronic properties, influencing its reactivity, solubility, and biological activity. Triazolopyrimidines are widely explored in medicinal and agrochemical research due to their structural versatility and ability to interact with biological targets such as enzymes and receptors .
Properties
IUPAC Name |
(5R,7S)-5,7-dimethyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-5-3-6(2)11-7(10-5)8-4-9-11/h4-6H,3H2,1-2H3,(H,8,9,10)/t5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGLGBOFHKOKSO-RITPCOANSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N2C(=NC=N2)N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](N2C(=NC=N2)N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(5r,7s)-5,7-dimethyl-4h,5h,6h,7h-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One notable method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method results in the formation of the target compound in good-to-excellent yields . Another method involves the use of Schiff base zinc (II) complex supported on magnetite nanoparticles under mild conditions, which also yields the desired compound efficiently .
Industrial Production Methods: Industrial production of this compound typically involves scaling up the aforementioned synthetic routes. The use of microwave irradiation and magnetite-supported catalysts allows for efficient and eco-friendly production, making it suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: rac-(5r,7s)-5,7-dimethyl-4h,5h,6h,7h-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed: The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of triazolo-pyrimidines as anticancer agents . A review published in Molecules discusses various derivatives of pyrazolo[1,5-a]pyrimidines and their synthesis pathways that enhance structural diversity and biological activity. These compounds have demonstrated significant anticancer potential through mechanisms such as enzyme inhibition and apoptosis induction in cancer cells .
Case Study:
In vitro studies have shown that certain derivatives of triazolo-pyrimidines exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from this scaffold have been tested against K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) cell lines, showing promising results in inhibiting cell proliferation .
Antiviral Activity
The compound rac-(5R,7S)-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has also been investigated for its antiviral properties , particularly against influenza viruses. Research indicates that specific derivatives can disrupt the protein-protein interactions critical for viral replication . The design of these compounds focuses on targeting the RNA-dependent RNA polymerase complex of the influenza virus.
Case Study:
A study demonstrated that newly synthesized triazolo-pyrimidine derivatives effectively inhibit the PA-PB1 interface of the influenza virus polymerase. This disruption leads to reduced viral replication and presents a potential pathway for developing antiviral therapies .
Material Science Applications
Triazolo-pyrimidines are not only limited to biological applications but also show promise in material science due to their photophysical properties. Their ability to form stable complexes with metals makes them suitable for applications in organic electronics and photonic devices.
Properties:
- Photophysical Characteristics: These compounds exhibit unique light absorption and emission properties that can be harnessed in organic light-emitting diodes (OLEDs) and solar cells.
- Stability: The structural integrity of triazolo-pyrimidines under various environmental conditions enhances their applicability in durable materials.
Mechanism of Action
The mechanism of action of rac-(5r,7s)-5,7-dimethyl-4h,5h,6h,7h-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with various molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes like PHD-1, JAK1, and JAK2 . These interactions lead to the modulation of biological processes such as inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Structural Analogues of Triazolopyrimidines
Table 1: Key Structural Analogues and Their Properties
Herbicidal Activity :
- The 5,7-dimethyl triazolopyrimidine scaffold is a key herbicidal pharmacophore. Derivatives such as α-(5,7-dimethyl-triazolo[1,5-a]pyrimidine-2-thio)acetamides inhibit acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid biosynthesis .
Vasodilator Activity :
- Substituents on the triazolopyrimidine ring significantly impact bioactivity. For instance, 5,7-dimethyl-2-(p-bromobenzylthio)triazolo[1,5-a]pyrimidine demonstrates 100% inhibition of norepinephrine-induced vasoconstriction at 10⁻⁴ M, outperforming analogues with smaller substituents .
Antifungal and Antimicrobial Activity :
- Diheterocyclic hybrids (e.g., triazolo[1,5-a]pyrimidine-oxadiazoles) show potent activity against Rhizoctonia solani at 200 ppm, comparable to commercial fungicides like Validamycin A .
Physicochemical Properties
- Solubility and Stability : Methyl groups at positions 5 and 7 enhance solubility in polar solvents compared to phenyl or ethyl derivatives. For example, the diethyl variant (MW 180.25) is less water-soluble than the dimethyl analogue (MW 150.18) .
- Coordination Chemistry : Oxygenated derivatives (e.g., HftpO) form stable complexes with first-row transition metals, while dimethyl analogues are less reactive due to the absence of exocyclic oxygen .
Biological Activity
Rac-(5R,7S)-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₉H₁₁N₅O
- Molecular Weight : 151.21 g/mol
- CAS Number : 2740350-32-5
- Structure : The compound features a fused bicyclic structure integrating a triazole and pyrimidine moiety with methyl groups at the 5 and 7 positions.
Biological Activity Overview
This compound has been studied for various biological activities:
- Antitumor Activity : Preliminary studies indicate that this compound exhibits anticancer properties by modulating signaling pathways associated with tumor growth and survival. It has shown potential in inhibiting key kinases involved in cellular processes such as inflammation and apoptosis. Notably, it has been reported to inhibit receptor-interacting protein kinase 1 (RIPK1), which is crucial in necroptosis and inflammatory responses .
- Antimicrobial Properties : The compound has demonstrated antimicrobial effects against various pathogens. In particular, it has shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The mechanism involves DNA intercalation and modulation of biofilm formation .
The biological activity of this compound is attributed to its ability to interact with multiple biological targets:
- Kinase Inhibition : The compound inhibits several kinases that play pivotal roles in cell signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.
- DNA Intercalation : Studies have indicated that the compound can intercalate into DNA strands. This property not only affects the replication process but also enhances its cytotoxic effects against cancer cells .
Research Findings and Case Studies
Recent research has provided insights into the efficacy of this compound:
Q & A
Q. What are the optimal synthetic routes for rac-(5R,7S)-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine?
- Methodological Answer : A multi-component reaction involving cyclocondensation of hydrazine derivatives with pyrimidine precursors (e.g., ethyl acetoacetate) under reflux in ethanol or DMF is widely used . Catalysts like APTS (3-aminopropyltriethoxysilane) enhance yields (up to 85%) by facilitating cyclization . For stereochemical control, chiral auxiliaries or enantioselective catalysts are recommended, though specific protocols require optimization based on substituent effects . Table 1 : Key Synthesis Parameters
| Precursors | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrazine + pyrimidine | Ethanol | APTS | 85 | |
| Triazole-carboxylic acid | DMF | None | 72 |
Q. How is the stereochemical configuration of rac-(5R,7S) isomers validated?
- Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. For example, the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-triazolopyrimidine (CCDC No. 1511919) reveals bond angles and torsion angles critical for distinguishing R/S configurations . Complementary techniques include:
- NMR : H-H NOESY to detect spatial proximity of methyl groups .
- Polarimetry : Specific optical rotation measurements for enantiomeric excess .
Advanced Research Questions
Q. How do substituent modifications at the 5- and 7-positions influence bioactivity?
- Methodological Answer : Methyl groups at C5 and C7 enhance metabolic stability but reduce solubility. Comparative studies with 7-hydrazinyl-5-methyl analogs show that electron-withdrawing groups (e.g., -NH) increase binding affinity to kinases (IC = 0.8–2.1 µM) by forming hydrogen bonds with ATP-binding pockets . Table 2 : Substituent Effects on Bioactivity
| Substituent | Target (IC) | Solubility (mg/mL) | Reference |
|---|---|---|---|
| 5,7-diMe | CDK2: 1.4 µM | 0.12 | |
| 7-NH | EGFR: 0.9 µM | 0.45 |
Q. What strategies resolve contradictions in catalytic efficiency data for triazolopyrimidine synthesis?
- Methodological Answer : Discrepancies in reported yields (e.g., 72% vs. 85% for similar routes ) arise from solvent polarity and catalyst loading. Systematic studies using Design of Experiments (DoE) can optimize variables:
- Solvent screening : Ethanol vs. DMF for polar vs. non-polar intermediates.
- Catalyst recycling : APTS retains 90% activity after three cycles .
- Kinetic analysis : Pseudo-first-order rate constants () identify rate-limiting steps .
Q. How can computational methods predict regioselectivity in triazolopyrimidine reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) map frontier molecular orbitals to predict electrophilic/nucleophilic sites. For example, the C5 position exhibits higher electron density, favoring alkylation over C7 . Molecular docking (AutoDock Vina) further validates interactions with biological targets .
Data Contradiction Analysis
Q. Why do some studies report conflicting cytotoxicity data for triazolopyrimidine derivatives?
- Methodological Answer : Variations in cell lines (e.g., HeLa vs. MCF-7) and assay protocols (MTT vs. SRB) account for discrepancies. For example, 5,7-dimethyl derivatives show IC = 12 µM in HeLa (MTT) but 18 µM in MCF-7 (SRB) due to differential metabolic activity . Standardization using NCI-60 panels and orthogonal assays (e.g., apoptosis markers) is recommended .
Key Research Findings
- Structural Insight : The triazolopyrimidine core adopts a planar conformation, with methyl groups inducing steric hindrance that modulates π-π stacking in crystal lattices .
- Reactivity : The hydrazinyl group at C7 undergoes nucleophilic substitution with aryl halides (e.g., 4-chlorophenyl) under Pd-catalyzed coupling (yield: 65–78%) .
- Biological Relevance : Derivatives inhibit cyclin-dependent kinases (CDKs) with selectivity over non-cancerous cells (SI > 5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
